molecular formula C26H22FN3O2S B11200384 2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B11200384
M. Wt: 459.5 g/mol
InChI Key: FSWXIEUVLFYTAE-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is a complex organic compound that features a combination of pyrazole, thiazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using a catalyst such as vitamin B1 . The reaction conditions often include room temperature and the use of solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The pyrazole and thiazole rings may facilitate binding to specific molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is unique due to its combination of a fluorophenyl group with pyrazole and thiazole rings. This structure provides a distinct set of chemical properties and potential biological activities not found in simpler analogs.

Properties

Molecular Formula

C26H22FN3O2S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C26H22FN3O2S/c1-31-21-11-5-17(6-12-21)23-15-25(19-7-13-22(32-2)14-8-19)30(29-23)26-28-24(16-33-26)18-3-9-20(27)10-4-18/h3-14,16,25H,15H2,1-2H3

InChI Key

FSWXIEUVLFYTAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC

Origin of Product

United States

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